![molecular formula C22H14Br2N2O2 B5219708 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)
4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is a complex organic compound featuring an imidazole ring substituted with bromophenyl groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling with Benzoic Acid: The final step involves coupling the brominated imidazole with benzoic acid, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl groups, potentially leading to debromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Debrominated phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is used as a precursor in the synthesis of more complex molecules. Its brominated phenyl groups make it a versatile intermediate for further functionalization.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of bromine atoms can enhance binding affinity and specificity to biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl groups can enhance interactions with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(2-chlorophenyl)-4-(4-chlorophenyl)-1H-imidazol-2-yl]benzoic acid
- 4-[5-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-2-yl]benzoic acid
- 4-[5-(2-iodophenyl)-4-(4-iodophenyl)-1H-imidazol-2-yl]benzoic acid
Uniqueness
Compared to its analogs, 4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid offers unique reactivity due to the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine. This can lead to different biological activities and chemical reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2N2O2/c23-16-11-9-13(10-12-16)19-20(17-3-1-2-4-18(17)24)26-21(25-19)14-5-7-15(8-6-14)22(27)28/h1-12H,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELUFFIZPVCGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![5-[(3,4-Dichlorobenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B5219651.png)
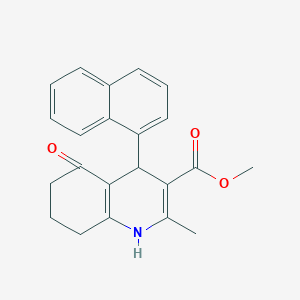
![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B5219656.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
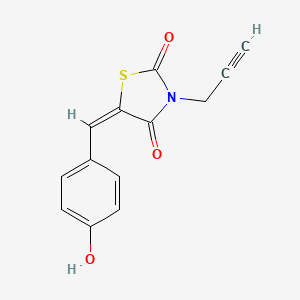
![N-[(E)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5219679.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide](/img/structure/B5219689.png)
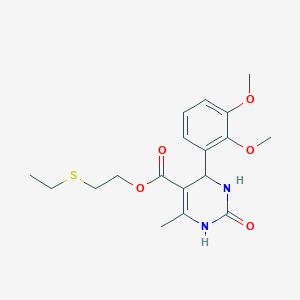
![5-[(4-Chlorophenyl)methyl]-2-phenyltetrazole](/img/structure/B5219699.png)
![2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene](/img/structure/B5219705.png)
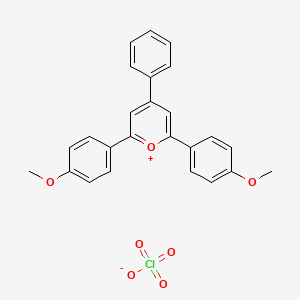
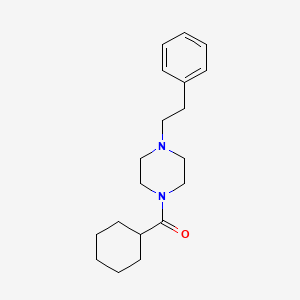
![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
